5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
The compound 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic molecule It features a unique structure that includes a piperazine ring substituted with a fluorophenyl group, an oxoethyl group, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multiple steps. The initial step often includes the formation of the piperazine ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The oxoethyl group is then added via an acylation reaction. The final step involves the construction of the triazatricyclo framework through cyclization reactions under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
- 13-(N-Aryl(N,N-Diethyl)Aminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes
Uniqueness
Compared to similar compounds, 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one stands out due to its unique triazatricyclo framework, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including enzyme inhibition and cytotoxicity.
Chemical Structure
The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of the piperazine moiety is particularly significant due to its known interactions with various biological targets.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), a key enzyme involved in neurotransmitter metabolism. Inhibitors of MAO are of particular interest for treating neurodegenerative disorders such as Alzheimer's disease.
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
---|---|---|---|
T3 | 1.57 | 0.039 | 120.8 |
T6 | 4.19 | 0.013 | 107.4 |
The compounds T3 and T6 were found to be selective and reversible inhibitors of MAO-B, with T6 demonstrating superior potency and lower cytotoxicity towards healthy fibroblast cells (L929) compared to T3 .
Tyrosinase Inhibition
Another area of investigation involves the compound's ability to inhibit tyrosinase (TYR), an enzyme critical in melanin production. Compounds bearing the piperazine structure have shown promise in this regard.
Compound | TYR IC50 (µM) | Comparison Reference |
---|---|---|
Compound 26 | 0.18 | Kojic Acid (17.76) |
Compound 26 exhibited significant inhibitory activity against TYR, suggesting its potential application in treating hyperpigmentation disorders without cytotoxic effects .
Study on MAO Inhibition
A study focused on the synthesis and evaluation of derivatives similar to our compound demonstrated that certain modifications to the piperazine ring could enhance MAO-B inhibitory activity while maintaining selectivity over MAO-A . The binding modes were elucidated through molecular docking simulations, which indicated favorable interactions with the enzyme's active sites.
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of the compound on various cell lines. The results indicated that while some derivatives caused significant cell death at higher concentrations, others like T6 were non-toxic at all tested doses . This highlights the importance of structural modifications in reducing toxicity while enhancing therapeutic efficacy.
Properties
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-14-3-5-15(6-4-14)25-8-10-26(11-9-25)17(28)12-27-13-24-18-16-2-1-7-23-20(16)30-19(18)21(27)29/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNYBIUPBDNOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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